![molecular formula C18H19N3O3S B2945285 4-[[2-(Phenylmethyl)-1-benzimidazolyl]sulfonyl]morpholine CAS No. 712345-38-5](/img/structure/B2945285.png)
4-[[2-(Phenylmethyl)-1-benzimidazolyl]sulfonyl]morpholine
Overview
Description
4-[[2-(Phenylmethyl)-1-benzimidazolyl]sulfonyl]morpholine, also known as PMSF, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of serine proteases and is widely used in biochemistry and molecular biology experiments. PMSF is also used as a component of lysis buffers for the extraction of proteins from cells and tissues.
Scientific Research Applications
Antimicrobial Activity
One significant application of sulfonamide compounds like 4-[[2-(Phenylmethyl)-1-benzimidazolyl]sulfonyl]morpholine is their role in combating multidrug-resistant strains of microorganisms. Oliveira et al. (2015) explored the antimicrobial and modulating activity of a similar compound against a variety of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida species, highlighting its potential to enhance the efficacy of other antimicrobial agents (Oliveira et al., 2015).
Enzyme Inhibition
Sulfonamides have been identified as potent inhibitors of carbonic anhydrase isoenzymes, which play crucial roles in various physiological processes. Supuran et al. (2013) reported on aromatic sulfonamide inhibitors, showcasing their nanomolar inhibitory concentration against different carbonic anhydrase isoenzymes (Supuran et al., 2013).
Synthesis and Biological Interest
Janakiramudu et al. (2017) synthesized a series of new sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, demonstrating their good to potent antimicrobial activity and suggesting the structural basis for the development of new antimicrobial agents (Janakiramudu et al., 2017).
properties
IUPAC Name |
4-(2-benzylbenzimidazol-1-yl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-25(23,20-10-12-24-13-11-20)21-17-9-5-4-8-16(17)19-18(21)14-15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFFECNMOAPKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



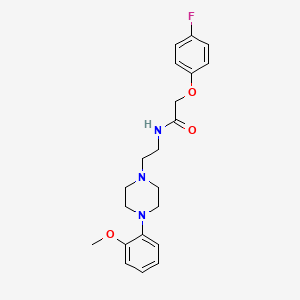
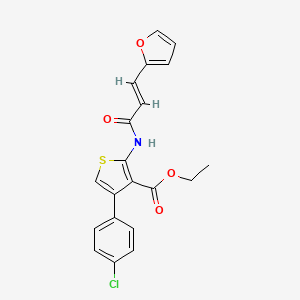
![6-(Pyridin-2-ylmethyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2945210.png)
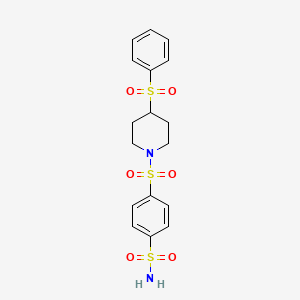


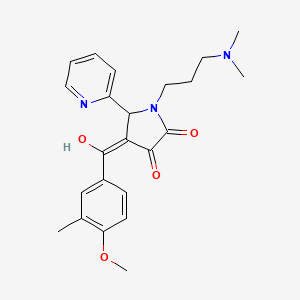
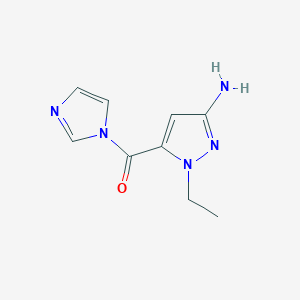
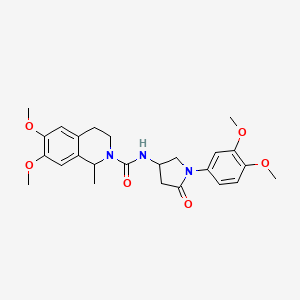


![3-((4-chlorophenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2945220.png)
![N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2945221.png)
![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2945225.png)